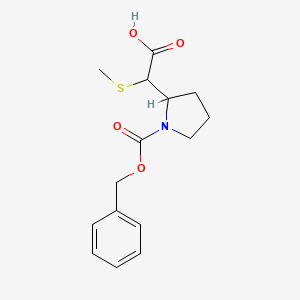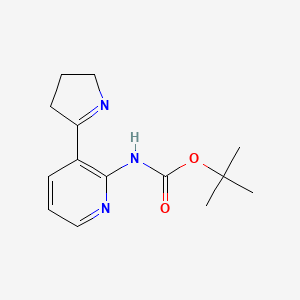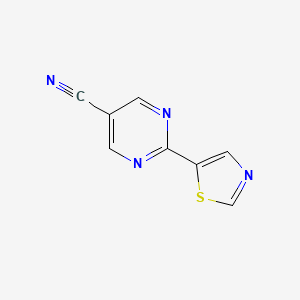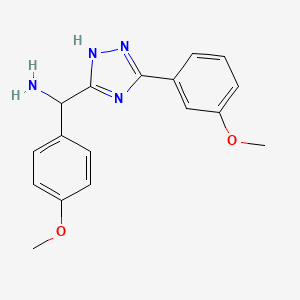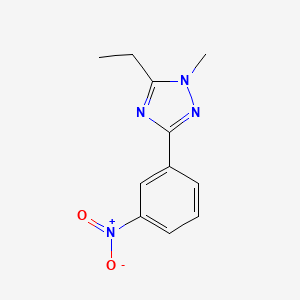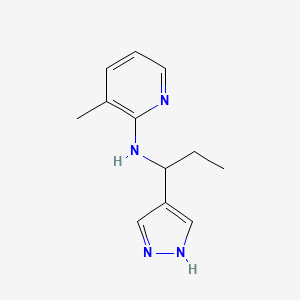
1-Benzyl 2-methyl 4-bromo-5,6-dihydropyridine-1,2(4H)-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl 2-methyl 4-bromo-5,6-dihydropyridine-1,2(4H)-dicarboxylate is a synthetic organic compound belonging to the dihydropyridine family. This compound is characterized by its unique structure, which includes a bromine atom, a benzyl group, and two carboxylate groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl 2-methyl 4-bromo-5,6-dihydropyridine-1,2(4H)-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Benzylation: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides in the presence of a base.
Carboxylation: The carboxylate groups can be introduced through esterification reactions involving carboxylic acids or their derivatives.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions: 1-Benzyl 2-methyl 4-bromo-5,6-dihydropyridine-1,2(4H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, sodium hydroxide, ethanol.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Amino or thio-substituted dihydropyridine derivatives.
科学的研究の応用
1-Benzyl 2-methyl 4-bromo-5,6-dihydropyridine-1,2(4H)-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of calcium channel blockers.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 1-Benzyl 2-methyl 4-bromo-5,6-dihydropyridine-1,2(4H)-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. In the context of calcium channel blockers, it may inhibit the influx of calcium ions into cells by binding to specific sites on the calcium channels, thereby modulating cellular functions.
類似化合物との比較
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A widely used dihydropyridine calcium channel blocker with a similar structure.
Nicardipine: A dihydropyridine derivative with potent vasodilatory effects.
Uniqueness: 1-Benzyl 2-methyl 4-bromo-5,6-dihydropyridine-1,2(4H)-dicarboxylate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other dihydropyridine derivatives. The presence of the bromine atom and benzyl group may enhance its reactivity and potential biological activity.
特性
分子式 |
C15H16BrNO4 |
|---|---|
分子量 |
354.20 g/mol |
IUPAC名 |
1-O-benzyl 6-O-methyl 4-bromo-3,4-dihydro-2H-pyridine-1,6-dicarboxylate |
InChI |
InChI=1S/C15H16BrNO4/c1-20-14(18)13-9-12(16)7-8-17(13)15(19)21-10-11-5-3-2-4-6-11/h2-6,9,12H,7-8,10H2,1H3 |
InChIキー |
VYXUDLMDPOUTKA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(CCN1C(=O)OCC2=CC=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


